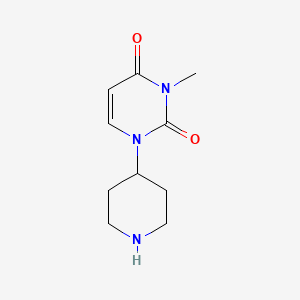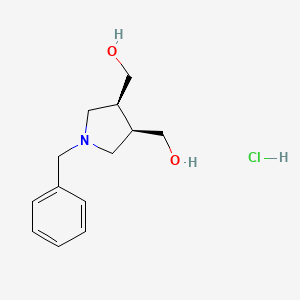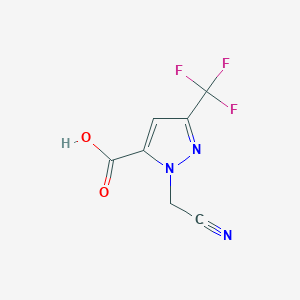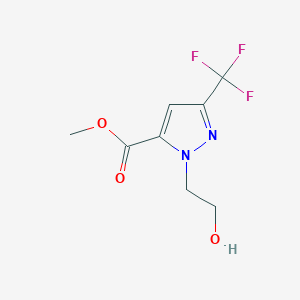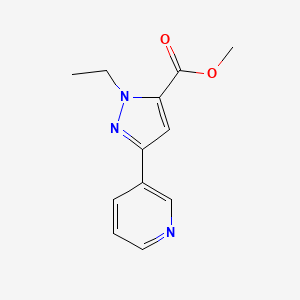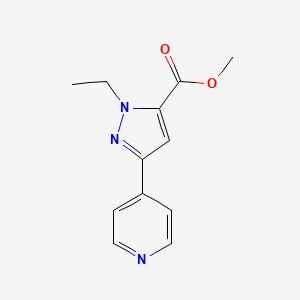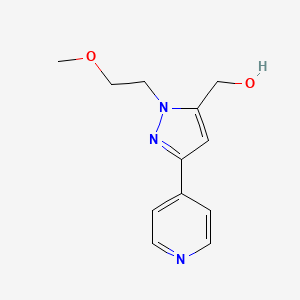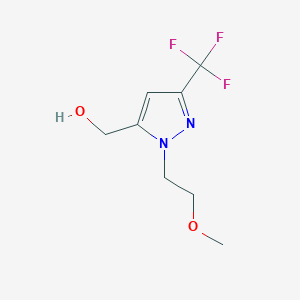![molecular formula C10H12ClN3 B1480855 1-(2-クロロエチル)-6-シクロプロピル-1H-イミダゾ[1,2-b]ピラゾール CAS No. 2098138-97-5](/img/structure/B1480855.png)
1-(2-クロロエチル)-6-シクロプロピル-1H-イミダゾ[1,2-b]ピラゾール
概要
説明
Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
Synthesis Analysis
The synthesis of pyrazole derivatives has seen significant progress in recent years, with various researchers focusing on preparing this functional scaffold . The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is approximately planar . The maximum deviation from the least-squares imidazole plane, calculated for all non-H atoms is 0.006 (2) Å .Chemical Reactions Analysis
Pyrazole derivatives have been synthesized through various reactions, including condensation reactions, dehydrogenative coupling reactions, and [3+2] cycloaddition reactions .Physical And Chemical Properties Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .科学的研究の応用
医薬品化学: 創薬
ピラゾール誘導体は、その構造的多様性と生物活性のために、創薬において重要な役割を果たしています。イミダゾ[1,2-b]ピラゾールコア上のクロロエチル基とシクロプロピル基は、さまざまな生物学的標的に潜在的に相互作用する可能性があります。 これらの相互作用は、抗炎症剤から抗がん剤まで、さまざまな用途を持つ新しい医薬品を開発するために利用できます .
農薬化学: 殺虫剤開発
農薬化学では、1-(2-クロロエチル)-6-シクロプロピル-1H-イミダゾ[1,2-b]ピラゾールなどの化合物は、殺虫剤の開発における前駆体または有効成分として役立ちます。 その構造骨格は、害虫の神経系との相互作用を可能にし、強力な殺虫剤または除草剤を作成するための基礎を提供します .
配位化学: 配位子合成
ピラゾール環中の窒素原子は、金属と配位錯体を形成するための優れた候補となっています。 これらの錯体は、触媒、材料科学、さらには医薬品化学において、金属タンパク質の研究や金属ベースの薬剤の開発に使用できます .
有機金属化学: 触媒設計
有機金属化学者は、新しい触媒の設計において1-(2-クロロエチル)-6-シクロプロピル-1H-イミダゾ[1,2-b]ピラゾールを使用することを検討できます。 この化合物は、窒素原子を介して金属と結合する能力があり、水素化、炭素-炭素結合形成など、さまざまな反応のための触媒の開発につながる可能性があります .
材料科学: 機能性材料
ピラゾール誘導体の光物理的特性は、機能性材料の作成に適しています。 これらの材料は、有機発光ダイオード(OLED)などの電子デバイスで使用したり、特定の波長で光を放射または吸収する能力によりセンサーとして使用したりできます .
合成化学: 構築ブロック
合成化学では、この化合物は、より複雑な分子を構築するための構築ブロックとして機能できます。 その反応部位は、さまざまな化学変換を可能にし、化学者は構造的に多様で機能的に豊富な化合物を幅広く合成することができます .
生物学研究: 生物活性研究
ピラゾール誘導体の生物活性は、薬理学的効果を研究されることが多いことを意味します。 1-(2-クロロエチル)-6-シクロプロピル-1H-イミダゾ[1,2-b]ピラゾールの研究は、新しい生物活性を発見し、細胞プロセスに関する洞察や新しい診断ツールの開発につながる可能性があります .
物理化学: 反応機構
最後に、この化合物のユニークな構造により、物理化学における反応機構の研究が可能です。 研究者は、この化合物の置換基がその反応性と安定性にどのように影響するかを調査し、計算モデリングや理論的予測に貴重なデータを提供することができます .
作用機序
Target of Action
It’s known that pyrazole derivatives, which this compound is a part of, have a broad range of pharmacological properties . They are used in various therapeutic areas, including antipsychotic, anti-inflammatory, analgesic, anti-obesity, and antidepressant treatments .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a way that can alter the normal functioning of the target cells . This interaction can lead to changes in the cellular processes, resulting in the therapeutic effects observed.
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways . These compounds can activate or inhibit certain enzymes, stimulate or block receptors, and impact other cellular processes .
Pharmacokinetics
A related compound, 1-(2-chloroethyl)-1h-pyrazole, is reported to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant .
Result of Action
It’s known that pyrazole derivatives can have a variety of effects at the molecular and cellular levels . For instance, they can induce changes in gene expression, cause DNA damage, and lead to DNA fragmentation .
Safety and Hazards
While specific safety data for “1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole” is not available, it’s important to handle all chemicals with care. For example, a similar compound, 1-(2-Chloroethyl)piperidine hydrochloride, is considered hazardous and can cause skin burns, eye damage, and respiratory irritation .
将来の方向性
The field of organic synthesis has witnessed a remarkable paradigm shift towards sustainability and environmental consciousness . This transformation is illustrated by the emergence of green chemistry, which advocates for the development of eco-friendly and resource-efficient synthetic methodologies .
生化学分析
Biochemical Properties
1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as cytochrome P450 and glutathione S-transferase. These interactions often involve the formation of covalent bonds, leading to enzyme inhibition or activation. For instance, the interaction with cytochrome P450 can result in the inhibition of metabolic pathways, affecting the overall metabolic flux within the cell .
Cellular Effects
The effects of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and changes in cellular metabolism. Additionally, 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole can induce apoptosis in certain cell types, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can bind to the active site of cytochrome P450, resulting in the inhibition of its enzymatic activity. This binding interaction can lead to changes in gene expression, as the inhibition of cytochrome P450 affects the metabolic pathways regulated by this enzyme .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to the gradual breakdown of the compound. Long-term studies have indicated that 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a certain dosage level must be reached before any noticeable effects are seen. Additionally, high doses of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole can induce severe toxicity, highlighting the importance of careful dosage management in experimental settings .
Metabolic Pathways
1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound is metabolized primarily by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites. These metabolites can then participate in further biochemical reactions, affecting the overall metabolic flux within the cell. The interaction with cytochrome P450 also highlights the potential for drug-drug interactions, as the inhibition of this enzyme can affect the metabolism of other compounds .
Transport and Distribution
The transport and distribution of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in certain cellular compartments. Additionally, binding proteins can sequester the compound within specific tissues, affecting its overall distribution and localization. These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole .
Subcellular Localization
The subcellular localization of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, the presence of specific targeting signals can direct the compound to the mitochondria, where it can exert its effects on mitochondrial function. Additionally, post-translational modifications, such as phosphorylation, can affect the localization and activity of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole within the cell .
特性
IUPAC Name |
1-(2-chloroethyl)-6-cyclopropylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c11-3-4-13-5-6-14-10(13)7-9(12-14)8-1-2-8/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSJUMURRISUHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CN(C3=C2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


